molecular formula C21H20N4O2S B2702394 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 897461-60-8

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2702394
CAS No.: 897461-60-8
M. Wt: 392.48
InChI Key: JHWONSPZWMRGEK-UHFFFAOYSA-N
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Description

This compound is a novel compound bearing imidazo[2,1-b]thiazole scaffolds . It was designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The yield was reported to be 91%, and the reaction time was 2 hours .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3310, 2942, 2842, 1664, 1606, 1545, 1505, 1442, 1391, 1252, 1171, 752 cm−1 . Its 1H NMR and 13C NMR spectra also provide valuable information about its structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . More detailed information about these reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 210–211°C . Its 1H NMR and 13C NMR spectra provide information about its chemical properties .

Scientific Research Applications

Synthesis and Potential Probes for Peripheral Benzodiazepine Receptors

Research has been conducted on the synthesis of imidazo[1,2-a]pyridines, which are closely related to the chemical structure , as potential probes for the study of Peripheral Benzodiazepine Receptors (PBR) using SPECT. These compounds exhibit high affinity and selectivity for PBR, suggesting their utility in studying PBR in vivo via specific imaging techniques (Katsifis et al., 2000).

Cytotoxic Activity Against Human Cancer Cell Lines

Derivatives of the mentioned chemical structure have been designed and synthesized, showing cytotoxicity against human cancer cell lines such as HepG2 and MDA-MB-231. These compounds are evaluated for their potential as inhibitors, offering insights into developing novel cancer therapies (Ding et al., 2012).

Development of Histamine H2-Receptor Antagonists

Imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives, resembling the core structure, were synthesized and tested for their histamine H2-receptor antagonist, gastric antisecretory, and antiulcer activities. This research highlights the therapeutic potential of such compounds in treating gastric disorders (Katsura et al., 1992).

Exploration as Melatonin Receptor Ligands

A novel class of imidazo[1,2-a]pyridines has been designed and synthesized as melatonin receptor ligands. The studies on these compounds reveal their selectivity and affinity for melatonin receptors, indicating their potential in developing therapeutics for sleep disorders (El Kazzouli et al., 2011).

Insecticidal Assessment

Research into the synthesis of novel heterocycles incorporating a thiadiazole moiety, using compounds related to the mentioned chemical structure, demonstrates potential insecticidal activities against pests like the cotton leafworm. This suggests applications in agricultural pest management (Fadda et al., 2017).

Future Directions

The compound has shown potential as an inhibitor against certain cancer cell lines . Therefore, future research could focus on further exploring its anticancer properties and potential applications in cancer therapy .

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-2-27-18-8-6-15(7-9-18)19-13-25-17(14-28-21(25)24-19)11-20(26)23-12-16-5-3-4-10-22-16/h3-10,13-14H,2,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWONSPZWMRGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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